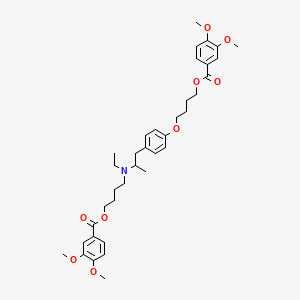
4-((1-(4-(4-((3,4-Dimethoxybenzoyl)oxy)butoxy)phenyl)propan-2-yl)(ethyl)amino)butyl 3,4-Dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(4-(4-((3,4-Dimethoxybenzoyl)oxy)butoxy)phenyl)propan-2-yl)(ethyl)amino)butyl 3,4-Dimethoxybenzoate is a complex organic compound with the molecular formula C37H49NO9 and a molecular weight of 651.79 g/mol . This compound is characterized by the presence of multiple functional groups, including ester and ether linkages, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-((1-(4-(4-((3,4-Dimethoxybenzoyl)oxy)butoxy)phenyl)propan-2-yl)(ethyl)amino)butyl 3,4-Dimethoxybenzoate involves several steps. The starting materials typically include 3,4-dimethoxybenzoic acid and various intermediates that undergo esterification and etherification reactions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, which can lead to the formation of quinones.
Reduction: The ester and ether linkages can be reduced under specific conditions to yield alcohols and phenols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-((1-(4-(4-((3,4-Dimethoxybenzoyl)oxy)butoxy)phenyl)propan-2-yl)(ethyl)amino)butyl 3,4-Dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of 4-((1-(4-(4-((3,4-Dimethoxybenzoyl)oxy)butoxy)phenyl)propan-2-yl)(ethyl)amino)butyl 3,4-Dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-((1-(4-(4-((3,4-Dimethoxybenzoyl)oxy)butoxy)phenyl)propan-2-yl)(ethyl)amino)butyl 3,4-Dimethoxybenzoate include other esters and ethers of 3,4-dimethoxybenzoic acid. These compounds share similar structural features but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of ester and ether linkages, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C37H49NO9 |
|---|---|
Poids moléculaire |
651.8 g/mol |
Nom IUPAC |
4-[1-[4-[4-(3,4-dimethoxybenzoyl)oxybutoxy]phenyl]propan-2-yl-ethylamino]butyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C37H49NO9/c1-7-38(20-8-9-22-46-36(39)29-14-18-32(41-3)34(25-29)43-5)27(2)24-28-12-16-31(17-13-28)45-21-10-11-23-47-37(40)30-15-19-33(42-4)35(26-30)44-6/h12-19,25-27H,7-11,20-24H2,1-6H3 |
Clé InChI |
HLRUHGNWRVOEDJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OCCCCOC(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


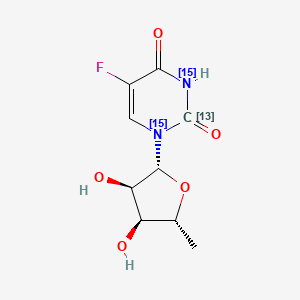

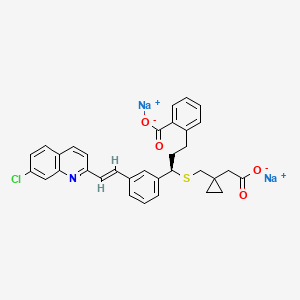
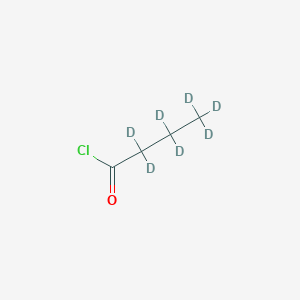
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
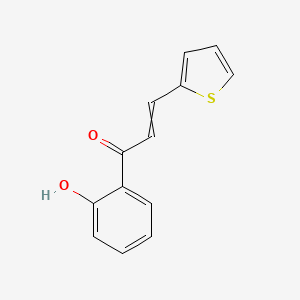
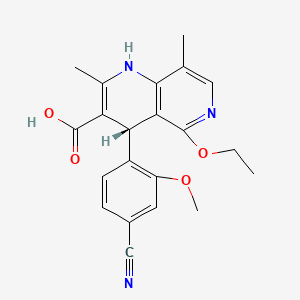
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)

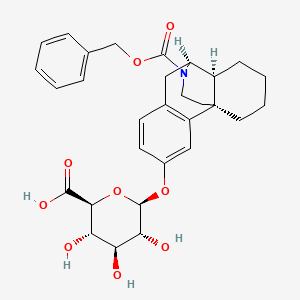
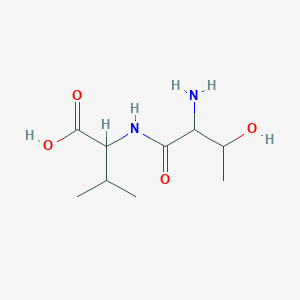
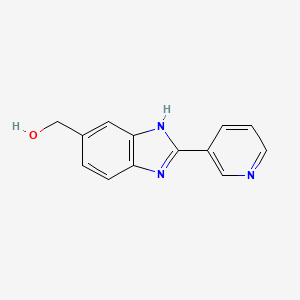
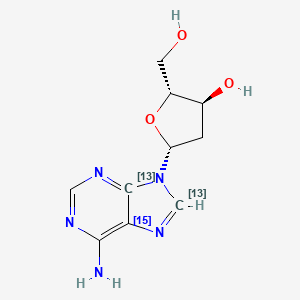
![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
